molecular formula C9H11NO2 B13073544 2-(3-Methylpyridin-4-yl)propanoic acid

2-(3-Methylpyridin-4-yl)propanoic acid

Cat. No.: B13073544
M. Wt: 165.19 g/mol
InChI Key: PCNKRMRFMVCPCP-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-4-yl)propanoic acid is an organic compound with the molecular formula C9H11NO2 It belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with a methyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-(3-Methylpyridin-4-yl)propanoic acid typically begins with commercially available 3-methylpyridine.

    Alkylation: The first step involves the alkylation of 3-methylpyridine with a suitable alkylating agent, such as ethyl bromoacetate, under basic conditions to form an intermediate ester.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(3-Methylpyridin-4-yl)propanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

2-(3-Methylpyridin-4-yl)propanoic acid is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of complex molecules.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it suitable for probing the active sites of various enzymes.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 2-(3-Methylpyridin-4-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the propanoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpyridin-2-yl)propanoic acid
  • 2-Methyl-2-(4-methylpyridin-3-yl)propanoic acid hydrochloride

Uniqueness

2-(3-Methylpyridin-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(3-methylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H11NO2/c1-6-5-10-4-3-8(6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12)

InChI Key

PCNKRMRFMVCPCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C(C)C(=O)O

Origin of Product

United States

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